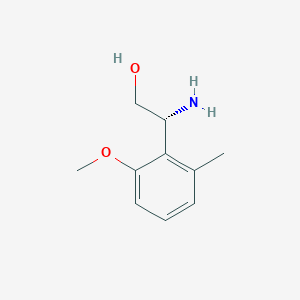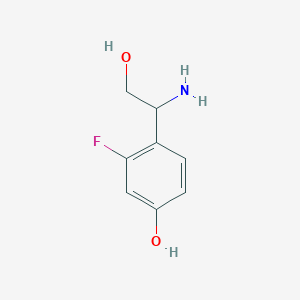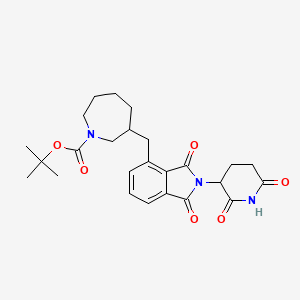
tert-Butyl 3-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)methyl)azepane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 3-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]methyl}azepane-1-carboxylate: is a complex organic compound featuring a tert-butyl ester, a piperidinyl group, and an isoindolinone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]methyl}azepane-1-carboxylate typically involves multiple steps:
Formation of the Isoindolinone Moiety: This step involves the reaction of phthalic anhydride with an appropriate amine to form the isoindolinone structure.
Introduction of the Piperidinyl Group: The piperidinyl group is introduced through a nucleophilic substitution reaction, often using a piperidine derivative.
Formation of the Azepane Ring: The azepane ring is formed through a cyclization reaction, which may involve the use of a base or acid catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups in the isoindolinone moiety, potentially forming alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, alcohol derivatives, and substituted piperidinyl compounds .
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound is studied for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its structure suggests it may have activity against certain diseases, although further research is needed to confirm its efficacy.
Industry
In the industrial sector, the compound is used in the development of advanced materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other materials .
作用机制
The mechanism of action of tert-butyl 3-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]methyl}azepane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The isoindolinone moiety is particularly important for its binding affinity, while the piperidinyl group can enhance its selectivity .
相似化合物的比较
Similar Compounds
- tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate
- tert-Butyl 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetate
- tert-Butyl (2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethyl) (methyl)carbamate
Uniqueness
The uniqueness of tert-butyl 3-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]methyl}azepane-1-carboxylate lies in its combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C25H31N3O6 |
|---|---|
分子量 |
469.5 g/mol |
IUPAC 名称 |
tert-butyl 3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]methyl]azepane-1-carboxylate |
InChI |
InChI=1S/C25H31N3O6/c1-25(2,3)34-24(33)27-12-5-4-7-15(14-27)13-16-8-6-9-17-20(16)23(32)28(22(17)31)18-10-11-19(29)26-21(18)30/h6,8-9,15,18H,4-5,7,10-14H2,1-3H3,(H,26,29,30) |
InChI 键 |
DPKZUAZDVQAQFV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCCCC(C1)CC2=C3C(=CC=C2)C(=O)N(C3=O)C4CCC(=O)NC4=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



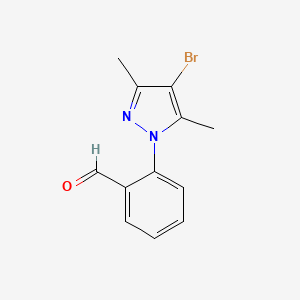
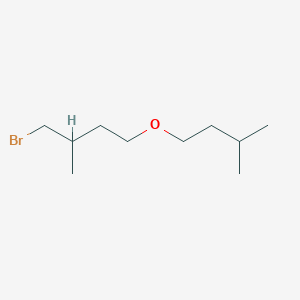
![(R)-7-Methyl-6-azaspiro[3.4]octane](/img/structure/B15313583.png)
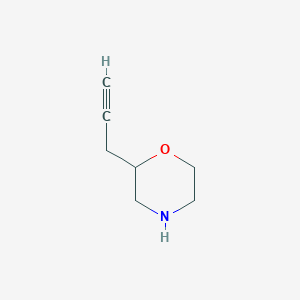

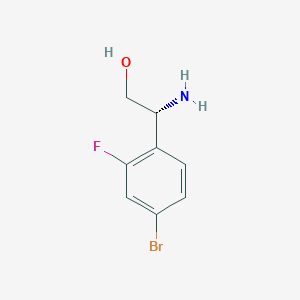
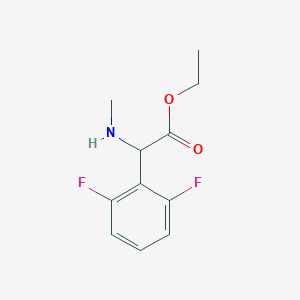

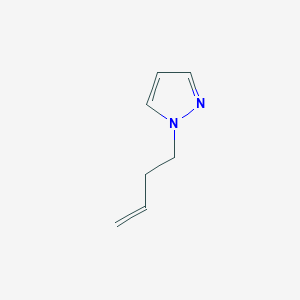
![3-{4-Chloro-2-[(2-chloro-4-nitrophenyl)carbamoyl]phenoxy}propanoic acid](/img/structure/B15313625.png)
